molecular formula C15H24N2O B290956 N-(2-pyridinyl)decanamide

N-(2-pyridinyl)decanamide

Cat. No.: B290956
M. Wt: 248.36 g/mol
InChI Key: LADYSPNGLJJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyridinyl)decanamide is a synthetic organic compound characterized by a pyridine ring substituted at the 2-position with a decanamide group. This structure combines the aromatic heterocyclic properties of pyridine with the hydrophobic, long-chain alkyl characteristics of decanamide.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N-pyridin-2-yldecanamide

InChI

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(18)17-14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3,(H,16,17,18)

InChI Key

LADYSPNGLJJRFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds are compared to N-(2-pyridinyl)decanamide based on structural motifs, synthetic pathways, and physicochemical properties:

Pyridine-Containing Amides

  • N-(5-Methoxypyridin-2-yl)pivalamide ():

    • Structure : A pyridine ring with a methoxy group at the 5-position and a pivalamide (trimethylacetyl) group at the 2-position.
    • Comparison : The shorter, branched pivalamide chain reduces steric hindrance compared to the linear decanamide in this compound. This difference likely increases solubility in polar solvents but decreases lipid bilayer affinity .
  • Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 6, ): Structure: A cyano-vinylpyridine core with a glycinate ester. Comparison: The presence of a cyano group and ester functionality introduces electrophilic reactivity absent in this compound. This compound’s synthesis involves milder conditions (room temperature stirring), whereas this compound derivatives may require more complex protocols .

Decanamide Derivatives

  • N,N-Bis(2-hydroxyethyl)decanamide (): Structure: A central decanamide group with two hydroxyethyl substituents. Comparison: The hydroxyethyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic decanamide chain in this compound. Notably, this compound is classified as an environmental hazard and irritant, suggesting that structural modifications (e.g., pyridine substitution) could alter toxicity profiles .
  • N-(2-Oxooxolan-3-yl)decanamide (): Structure: A tetrahydrofuran-derived oxolane ring linked to decanamide. Safety data for this compound highlight regulatory considerations (CAS: 106983-36-2), which may parallel handling requirements for this compound .

Complex Amide-Based Architectures

  • Compound 7 ():

    • Structure : A dimeric γ-AApeptide incorporating this compound, adamantyl groups, and a phenylenediamine backbone.
    • Comparison : The integration of this compound into a larger scaffold (MW: 1,055.80 g/mol) demonstrates its utility in constructing high-molecular-weight architectures. HRMS data (m/z = 1,055.7969) confirm precise synthesis, suggesting stability under ESI-TOF conditions .
  • Compound 8 (): Structure: A phenylenediamine-bridged decanamide dimer with octanoyl spacers. Comparison: The shorter octanoyl chains (vs. decanamide) reduce hydrophobicity, which may influence self-assembly or aggregation behavior in solution-phase applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
This compound C₁₆H₂₅N₃O 299.39 (calculated) Pyridine ring, linear decanamide chain High lipophilicity (inferred)
N-(5-Methoxypyridin-2-yl)pivalamide C₁₂H₁₆N₂O₂ 236.27 Methoxy-pyridine, branched pivalamide Enhanced solubility (polar solvents)
N,N-Bis(2-hydroxyethyl)decanamide C₁₄H₂₉NO₃ 259.39 Hydrophilic hydroxyethyl groups Environmental hazard, irritant
Compound 7 () C₆₂H₁₀₃O₈N₆ 1,055.80 Adamantyl groups, dimeric structure Stable under HRMS conditions

Research Findings and Implications

  • Synthetic Flexibility : this compound’s structure allows integration into complex architectures (e.g., dimeric γ-AApeptides), as evidenced by high-resolution mass spectrometry (HRMS) validation .
  • Environmental and Safety Profiles : Simpler decanamide derivatives like N,N-Bis(2-hydroxyethyl)decanamide exhibit marked environmental hazards, suggesting that pyridine substitution may mitigate risks through structural diversification .
  • Functional Trade-offs : While linear decanamide chains enhance lipophilicity, branched or hydrophilic analogs (e.g., pivalamide or hydroxyethyl derivatives) offer tunable solubility for targeted applications .

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